N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine
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Overview
Description
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine is a compound belonging to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities, including antihypertensive, anti-asthmatic, analgesic, cardiovascular, and anticancer properties . The structure of this compound consists of a benzothiazepine ring with a hydroxy group and an amine group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine typically involves the condensation of 2-aminobenzenethiols with appropriate electrophilic reagents. One common method involves the reaction of 2-aminobenzenethiols with methyl (±)trans-3-(4-methoxyphenyl)glycidate in xylene at 160°C for 16-20 hours under a nitrogen atmosphere . This reaction yields the desired benzothiazepine derivative, which can be further modified through methylation, chloroacetylation, and other chemical transformations to obtain various derivatives .
Chemical Reactions Analysis
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promise as an anticancer agent, with several derivatives exhibiting potent anticancer activity . Additionally, its cardiovascular and antihypertensive properties make it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiazepines act as calcium channel blockers, which inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . Other derivatives may exert their effects through different mechanisms, such as inhibition of platelet aggregation or modulation of specific signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine can be compared with other similar compounds, such as diltiazem, which is a well-known calcium channel blocker used to treat hypertension and angina . While both compounds share a benzothiazepine core, this compound has unique structural features, such as the presence of a hydroxy group and an amine group, which may contribute to its distinct biological activities . Other similar compounds include various benzodiazepines, oxazepines, and thiazepines, which also exhibit diverse pharmacological properties .
Properties
CAS No. |
119541-13-8 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,5-benzothiazepin-4-yl)hydroxylamine |
InChI |
InChI=1S/C9H10N2OS/c12-11-9-5-6-13-8-4-2-1-3-7(8)10-9/h1-4,12H,5-6H2,(H,10,11) |
InChI Key |
BSIHFMUJWOYWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N=C1NO |
Origin of Product |
United States |
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